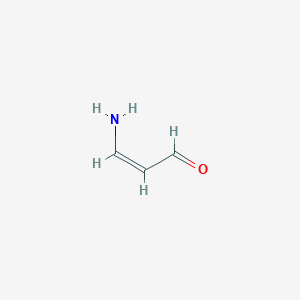

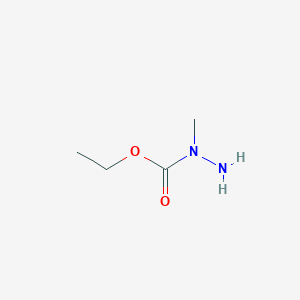

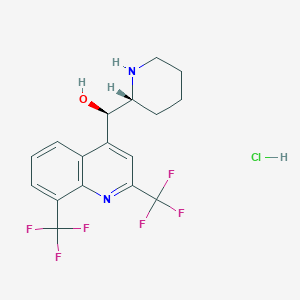

![molecular formula C8H8N2O2 B1338760 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 20348-19-0](/img/structure/B1338760.png)

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a nitrogen-containing heterocycle that is part of a broader class of biologically relevant structures. These heterocyclic compounds are of significant interest due to their potential pharmaceutical applications and their presence in various natural products and synthetic compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related pyrido[2,3-b][1,4]oxazin-2-ones has been achieved through a one-pot annulation process involving N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines, utilizing cesium carbonate in refluxing acetonitrile . Another efficient one-pot synthesis method for isoxazolyl pyrido[2,3-b][1,4]oxazin-2(3H)-ones has been reported using a task-specific ionic liquid [HMIm]BF4 as a green solvent, which highlights the environmental benefits and high yields of the process . These methods demonstrate the potential for adapting similar synthetic strategies to create the 2-methyl variant of the compound .

Molecular Structure Analysis

The molecular structure of pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives is characterized by the presence of intramolecular hydrogen bonding (IMHB), which has been investigated using theoretical calculations at the M06-2X/6-311++G(d,p) level . The strength of the IMHB is influenced by the nature of substituents on the heterocyclic framework, with electron-donor substituents increasing the IMHB strength, while electron-acceptor substituents exhibit the opposite effect .

Chemical Reactions Analysis

The reactivity of pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives can be explored through various chemical reactions. For instance, the synthesis of 10H-Pyrido[3,2-b][1,4] benzoxazine derivatives involves cyclization reactions of hydroxyanilino-nitropyridines in the presence of sodium hydroxide . Additionally, the synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine demonstrates the use of Smiles rearrangement and subsequent cyclization to create the oxazine ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis of various derivatives has been achieved, which allows for the exploration of their properties in the context of potential bioactive compounds . For example, the synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine with different substituents has been reported, providing a range of compounds for further study .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and chemical properties of 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives have been extensively studied, revealing versatile methods for their production and modification. For example, the dehydration of dihydro-hydroxy-4H-1,2-oxazines, obtained from the cyclization of acyl-nitrosopentenones, is a crucial step in synthesizing oxazine derivatives. These compounds are significant for their electrophilic properties and as precursors to a wide array of heterocyclic compounds (Sainsbury, 1991).

Biological Activities and Applications

The biological activities of oxazine derivatives have been the subject of various studies, with findings highlighting their potential in medicinal chemistry and as agrochemicals. For instance, 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones exhibit a broad spectrum of biological activities, including antibacterial, antituberculous, and antimycotic effects. These activities can be modulated through structural modifications, demonstrating the chemical versatility and therapeutic potential of oxazine derivatives (Waisser & Kubicová, 1993).

Mécanisme D'action

Target of Action

Related compounds such as disubstituted pyrido[3,4-b]pyrazines have been identified as valuable series for the design of promising protein kinase inhibitors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly protein kinases, leading to changes in their activity .

Biochemical Pathways

If it acts as a protein kinase inhibitor like its related compounds, it could potentially affect a wide range of cellular processes, including cell growth and division .

Result of Action

If it acts similarly to related compounds, it could potentially inhibit the activity of certain protein kinases, thereby affecting cellular processes .

Propriétés

IUPAC Name |

2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5-8(11)10-7-6(12-5)3-2-4-9-7/h2-5H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUMYXMBWPUXRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517756 |

Source

|

| Record name | 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20348-19-0 |

Source

|

| Record name | 2-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

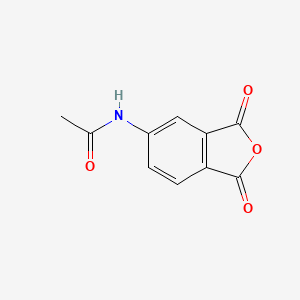

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)